molecular formula C18H17N3O7S B349553 3-(1H-indol-3-yl)-2-(4-methoxy-3-nitrophenylsulfonamido)propanoic acid CAS No. 1095016-65-1

3-(1H-indol-3-yl)-2-(4-methoxy-3-nitrophenylsulfonamido)propanoic acid

Cat. No.: B349553
CAS No.: 1095016-65-1
M. Wt: 419.4g/mol
InChI Key: UHSDHJXMDMOPSP-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-2-(4-methoxy-3-nitrophenylsulfonamido)propanoic acid is a complex organic compound that features an indole moiety, a methoxy group, a nitro group, and a sulfonamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-2-(4-methoxy-3-nitrophenylsulfonamido)propanoic acid typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, such as indole-3-carboxaldehyde, through a Fischer indole synthesis.

    Introduction of the Methoxy Group: This can be achieved via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Sulfonamide Formation: This step involves the reaction of the nitro compound with sulfonyl chlorides in the presence of a base to form the sulfonamide linkage.

    Final Coupling: The final step would involve coupling the indole derivative with the sulfonamide derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety or the methoxy group.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the indole or methoxy group.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

Due to its structural features, it may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine

Industry

In the industrial sector, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The indole moiety may interact with aromatic residues in the target protein, while the sulfonamide group could form hydrogen bonds with amino acid side chains.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)-2-(4-methoxyphenylsulfonamido)propanoic acid: Lacks the nitro group.

    3-(1H-indol-3-yl)-2-(4-nitrophenylsulfonamido)propanoic acid: Lacks the methoxy group.

    3-(1H-indol-3-yl)-2-(4-methoxy-3-aminophenylsulfonamido)propanoic acid: Nitro group reduced to an amine.

Uniqueness

The presence of both the methoxy and nitro groups in 3-(1H-indol-3-yl)-2-(4-methoxy-3-nitrophenylsulfonamido)propanoic acid may confer unique electronic and steric properties, potentially leading to distinct biological activities compared to similar compounds.

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-[(4-methoxy-3-nitrophenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O7S/c1-28-17-7-6-12(9-16(17)21(24)25)29(26,27)20-15(18(22)23)8-11-10-19-14-5-3-2-4-13(11)14/h2-7,9-10,15,19-20H,8H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSDHJXMDMOPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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